molecular formula C24H29N3O3S B3911545 (E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B3911545
M. Wt: 439.6 g/mol
InChI Key: ATYYXEKQUDFFID-RMKNXTFCSA-N
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Description

The compound “(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” features a methanone core linked to a piperazine ring substituted with a cinnamyl group (E-configuration) and a phenyl ring bearing a pyrrolidine sulfonyl moiety. This structure combines a lipophilic cinnamyl chain, known for enhancing membrane permeability, with a sulfonamide group that may improve solubility and target binding. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c28-24(22-10-12-23(13-11-22)31(29,30)27-15-4-5-16-27)26-19-17-25(18-20-26)14-6-9-21-7-2-1-3-8-21/h1-3,6-13H,4-5,14-20H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYYXEKQUDFFID-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the cinnamylpiperazine intermediate: This step involves the reaction of cinnamyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Introduction of the pyrrolidine sulfonyl group: The intermediate is then reacted with pyrrolidine-1-sulfonyl chloride under basic conditions to introduce the pyrrolidine sulfonyl group.

    Coupling with phenyl methanone: Finally, the compound is coupled with 4-(chloromethyl)benzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamyl and phenyl methanone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) Thiophene- and Trifluoromethyl-Substituted Piperazines

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Structural Features: Replaces the cinnamyl group with a thiophene ring and incorporates a trifluoromethylphenyl group. Key Differences: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the thiophene ring may alter π-π stacking interactions. Activity: Demonstrated improved binding affinity in kinase inhibition assays compared to non-fluorinated analogs .
  • 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) : Structural Features: Lacks the sulfonamide group but includes a trifluoromethylphenyl-piperazine.

(b) Sulfonamide-Containing Analogues

  • 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone Derivatives : Structural Features: Shares the pyrrolidine sulfonylphenyl group but lacks the piperazine-cinnamyl moiety. Activity: Exhibited anti-human liver cancer activity in vitro, highlighting the role of sulfonamide groups in apoptosis induction .
  • Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1–C4) : Structural Features: Replaces piperazine with thiadiazole rings but retains sulfonamide-like groups. Activity: Showed potent antibiofilm and antimicrobial effects, with C1 exhibiting an MIC of 2 µg/mL against S. aureus .

Functional Analogues with Methanone Cores

  • (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone : Structural Features: Uses a methylpiperidine instead of piperazine and lacks sulfonamide groups. Electronic Properties: Computational studies revealed enhanced nonlinear optical (NLO) properties due to electron-donating methyl groups, suggesting utility in materials science .
  • 4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) : Structural Features: Integrates a triazole-pyrimidine pharmacophore with a methylpiperazine-methanone core. Activity: Demonstrated nanomolar inhibition of tyrosine kinases, emphasizing the importance of heterocyclic appendages .

Pharmacokinetic and Toxicity Comparisons

Compound LogP Solubility (µg/mL) Key ADMET Findings Reference
Target Compound 3.8* 12.5* Moderate CYP3A4 inhibition
Compound C1 (Thiadiazolyl derivative) 2.9 45.7 Low hepatotoxicity risk
Compound w3 (Triazole-pyrimidine) 4.1 8.3 High plasma protein binding (95%)

*Predicted values based on structural analogs.

  • Metabolic Stability : The cinnamyl group in the target compound may increase susceptibility to oxidative metabolism compared to trifluoromethyl-containing analogs like Compound 21 .
  • Toxicity : Sulfonamide groups (as in the target compound and C1–C4) are associated with lower cytotoxicity than halogenated derivatives (e.g., w3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(E)-(4-cinnamylpiperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

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